4-(Pentafluoroethyl)benzene-1,2-diamine CAS number and molecular weight
4-(Pentafluoroethyl)benzene-1,2-diamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(pentafluoroethyl)benzene-1,2-diamine, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, a plausible synthetic pathway with detailed experimental considerations, and its potential applications, particularly in the realm of drug discovery.
Core Compound Identification and Properties
4-(Pentafluoroethyl)benzene-1,2-diamine is a substituted o-phenylenediamine featuring a pentafluoroethyl group at the 4-position. This functional group imparts unique electronic and physicochemical properties that are highly sought after in the design of novel bioactive molecules.
| Property | Value | Source/Method |
| CAS Number | 1383841-11-9 | [1] |
| Molecular Formula | C₈H₇F₅N₂ | [1] |
| Molecular Weight | 226.15 g/mol | Calculated |
| Synonyms | 4-(Perfluoroethyl)benzene-1,2-diamine | [1] |
| Appearance | Expected to be a solid at room temperature, potentially darkening upon exposure to air and light, a common characteristic of aromatic diamines.[2] | Inferred |
The introduction of the pentafluoroethyl (-CF₂CF₃) group is a modern strategy in medicinal chemistry to enhance key drug-like properties. Compared to the more common trifluoromethyl group, the pentafluoroethyl moiety can offer a more nuanced modulation of lipophilicity, metabolic stability, and target-binding interactions. Its strong electron-withdrawing nature significantly influences the basicity of the adjacent amino groups and the overall electronic profile of the benzene ring.
Synthesis of 4-(Pentafluoroethyl)benzene-1,2-diamine: A Proposed Pathway
The proposed multi-step synthesis commences with (pentafluoroethyl)benzene and proceeds through nitration, separation of isomers, and subsequent reduction to yield the target diamine.
Caption: Proposed synthetic workflow for 4-(Pentafluoroethyl)benzene-1,2-diamine.
Experimental Protocol: A Detailed Walk-through
Step 1: Nitration of (Pentafluoroethyl)benzene
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Rationale: This step introduces two nitro groups onto the benzene ring, which will subsequently be reduced to the desired amino groups. The pentafluoroethyl group is a meta-director; however, forcing conditions can lead to the formation of multiple isomers.
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Procedure:
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To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add (pentafluoroethyl)benzene with vigorous stirring.
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After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours to promote dinitration.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, carefully pour the reaction mixture onto crushed ice, which will cause the crude product to precipitate.
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Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
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Step 2: Isomer Separation
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Rationale: The nitration step will likely produce a mixture of dinitro isomers. The desired 1,2-dinitro isomer must be separated from other isomers (e.g., 1,3-dinitro and 1,4-dinitro) before proceeding to the reduction step. Column chromatography is the standard method for such separations.
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Procedure:
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Dissolve the crude nitration product in a minimum amount of a suitable solvent (e.g., dichloromethane).
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Load the solution onto a silica gel column.
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Elute the column with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes).
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Collect fractions and analyze them by TLC to identify and combine those containing the pure 1-(pentafluoroethyl)-2,3-dinitrobenzene isomer.
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Evaporate the solvent from the combined fractions to yield the purified dinitro intermediate.
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Step 3: Reduction of 1-(Pentafluoroethyl)-2,3-dinitrobenzene
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Rationale: This final step converts the two nitro groups into the corresponding amino groups to yield the target 4-(pentafluoroethyl)benzene-1,2-diamine. Common reduction methods include catalytic hydrogenation or the use of a metal in acidic conditions.
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Procedure (Catalytic Hydrogenation):
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Dissolve the purified 1-(pentafluoroethyl)-2,3-dinitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
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Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
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Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until hydrogen uptake ceases.
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Monitor the reaction by TLC for the disappearance of the starting material.
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Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude 4-(pentafluoroethyl)benzene-1,2-diamine.
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If necessary, purify the product by recrystallization or column chromatography.
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Applications in Drug Discovery and Development
Ortho-phenylenediamines are versatile building blocks for the synthesis of a wide range of heterocyclic compounds, with benzimidazoles being a particularly prominent class in medicinal chemistry.[2][3] The incorporation of the pentafluoroethyl group into this scaffold can significantly enhance the pharmacological profile of the resulting molecules.
Key Advantages of the Pentafluoroethyl Group in Drug Design:
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Metabolic Stability: The strong carbon-fluorine bonds in the pentafluoroethyl group are resistant to metabolic degradation, which can increase the half-life of a drug.[4]
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Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[3]
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Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with biological targets, potentially increasing binding affinity and selectivity.
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Modulation of pKa: The electron-withdrawing nature of the pentafluoroethyl group will lower the basicity of the amino groups, which can be tuned to optimize the pharmacokinetic properties of a drug candidate.
Caption: Role as a precursor to benzimidazole-based therapeutics.
4-(Pentafluoroethyl)benzene-1,2-diamine is an excellent starting material for the synthesis of novel benzimidazoles, which are core structures in a variety of approved drugs, including proton pump inhibitors and anthelmintics. The reaction of the diamine with a carboxylic acid or its derivative under acidic conditions leads to the formation of the benzimidazole ring system. The resulting scaffold can then be further functionalized to generate libraries of compounds for screening against various therapeutic targets.
Safety and Handling
While specific toxicity data for 4-(pentafluoroethyl)benzene-1,2-diamine is not available, it should be handled with the care afforded to other aromatic amines. Aromatic amines as a class can be skin and eye irritants, and some are suspected carcinogens.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-(Pentafluoroethyl)benzene-1,2-diamine is a valuable and strategically important building block for the synthesis of novel chemical entities, particularly in the field of drug discovery. The presence of the pentafluoroethyl group offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The proposed synthetic route provides a practical and scalable method for accessing this important intermediate. As the demand for more sophisticated and effective pharmaceuticals grows, the utility of fluorinated building blocks like 4-(pentafluoroethyl)benzene-1,2-diamine is expected to increase significantly.
References
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MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]
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FAQ. What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?. [Link]
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SAGE Journals. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Benzene-1,2-diamine: A Comprehensive Overview. [Link]
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PubChem. 4-(Difluoromethoxy)benzene-1,2-diamine. [Link]
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PubChem. (Pentafluoroethyl)benzene. [Link]
